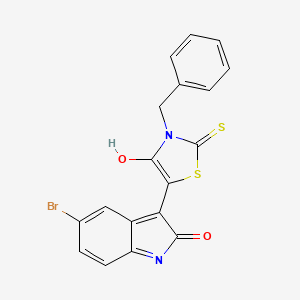

(Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

(Z)-3-Benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a benzyl group at position 3, a 5-bromo-2-oxoindolin-3-ylidene substituent at position 5, and a thioxo group at position 2. The compound’s Z-configuration is critical for its stereoelectronic properties and biological interactions. It is synthesized via Knoevenagel condensation, a common method for analogous thiazolidinones, involving the reaction of 2-thioxothiazolidin-4-one with a substituted aldehyde or ketone . Structural elucidation is achieved through $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, IR spectroscopy, and mass spectrometry (MS), with additional confirmation via X-ray crystallography in some cases .

Properties

IUPAC Name |

3-(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)-5-bromoindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O2S2/c19-11-6-7-13-12(8-11)14(16(22)20-13)15-17(23)21(18(24)25-15)9-10-4-2-1-3-5-10/h1-8,23H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFQNAHLHWRTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the oxindole and thiazolidinone rings can be reduced to alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool for studying enzyme mechanisms and developing new biochemical assays .

Medicine

In medicinal chemistry, (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable starting material for the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways. In cancer cells, it induces apoptosis by activating caspases and other pro-apoptotic proteins, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities influenced by substituents on the benzylidene, indolinone, or thiazolidinone core. Below is a comparative analysis of structural analogs, focusing on synthesis, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Findings

Analogously, 3,5-dibromo substitution in improves anti-tyrosinase activity by 40% compared to non-halogenated analogs. Indole vs. Indolinone: Indole derivatives (e.g., 5f) show superior antifungal activity due to hydrophobic interactions with fungal enzymes, while 2-oxoindolin-3-ylidene derivatives (target compound) may target kinases or proteases . Alkyl vs. Aryl Substituents: Allyl or benzyl groups at position 3 (e.g., 6d vs. target compound) modulate solubility and membrane permeability. Allyl-substituted derivatives (6d) exhibit lower melting points (97–99°C) compared to aromatic analogs (179–181°C), suggesting flexibility impacts crystallinity .

Synthetic Efficiency: Knoevenagel condensation yields >80% for most analogs, but steric hindrance from bulky groups (e.g., isopropyl in ) may reduce yields.

Structure-Activity Relationships (SAR) :

- Antifungal Activity : Phenylacetic acid substituents (5f) enhance antifungal activity, while bulkier groups (e.g., butyric acid) reduce it by 60% .

- Antioxidant Activity : Electron-donating groups (e.g., 4-hydroxy in ) increase radical scavenging, whereas electron-withdrawing substituents (e.g., bromine) may redirect bioactivity toward anticancer pathways .

Biological Activity

(Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article provides a detailed overview of the biological activities associated with this compound, supported by recent research findings, data tables, and case studies.

1. Chemical Structure and Properties

The compound features a thioxothiazolidin-4-one core, which is known for its pharmacological potential. The structure can be represented as follows:

This structure combines elements that are often associated with significant biological activity, including the thiazolidine ring and the indole moiety.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including our compound of interest. The following findings illustrate its efficacy against various cancer cell lines:

These results indicate that (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one exhibits potent cytotoxic effects, particularly against breast and lung cancer cell lines.

Case Study: Anticancer Mechanism

In one study, molecular docking simulations suggested that the compound interacts effectively with the VEGFR-2 active site, a critical target in cancer therapy. The inhibition of this receptor can lead to reduced tumor growth and metastasis .

3. Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has been tested against various bacterial strains and has shown promising results:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Antibacterial |

| Pseudomonas aeruginosa | 125.4 | Antibiofilm |

| Candida albicans | 50 | Antifungal |

The above table summarizes the minimum inhibitory concentrations (MIC) indicating significant antibacterial and antifungal activities .

The antimicrobial action is believed to involve the inhibition of biofilm formation and interference with bacterial cell wall synthesis . The thiazolidine ring structure contributes to these effects by disrupting microbial metabolic pathways.

4. Anti-inflammatory Activity

Thiazolidinone derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

5. Pharmacological Significance

The diverse biological activities associated with (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one make it a valuable candidate for further development in pharmaceutical applications. Its ability to act on multiple targets within cancer cells and microbes suggests potential for multi-target therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.